(S)-ROSCOVITINE - 186692-45-5

(S)-ROSCOVITINE

Catalog Number: EVT-1181098
CAS Number: 186692-45-5
Molecular Formula: C19H26N6O
Molecular Weight: 354.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(S)-Roscovitine, also known as (S)-Seliciclib, is a synthetic compound belonging to the class of 2,6,9-trisubstituted purines. It is the enantiomer of (R)-roscovitine. [] This compound plays a significant role in scientific research, primarily as a potent and selective inhibitor of cyclin-dependent kinases (CDKs). [, , , ] CDKs are crucial regulators of the cell cycle, and (S)-Roscovitine's ability to inhibit their activity makes it a valuable tool in studying various cellular processes.

(R)-Roscovitine

Compound Description: (R)-Roscovitine, also known as seliciclib, is the enantiomer of (S)-Roscovitine. It is a potent inhibitor of CDKs, particularly CDK2, CDK7, and CDK9. Similar to (S)-Roscovitine, (R)-Roscovitine exhibits anti-cancer activity. Additionally, it is being investigated for its potential as an antihypertensive, anti-inflammatory, and neuroprotective agent. [, , , , ]

Relevance to (S)-Roscovitine: (R)-Roscovitine shares an identical chemical structure with (S)-Roscovitine, except for the spatial arrangement of atoms around one chiral center, making them mirror images of each other. This stereochemical difference results in distinct pharmacological profiles. While both enantiomers show CDK inhibitory activity, they exhibit differences in their potency and selectivity for specific CDK isoforms. Notably, (R)-Roscovitine displays a stronger inhibitory effect on L-type calcium channels compared to (S)-Roscovitine. [, , ]

Olomoucine

Compound Description: Olomoucine is a purine derivative and a potent inhibitor of CDKs, specifically CDK1, CDK2, and CDK5. It acts by competing with ATP for binding to the catalytic site of the kinases. Olomoucine has shown anti-proliferative effects on various cancer cell lines and is being investigated for its therapeutic potential. []

Dimethylamino-olomoucine (DMAO)

Compound Description: Dimethylamino-olomoucine (DMAO) is a structural analog of olomoucine with modifications to the purine scaffold. While olomoucine and (R)-Roscovitine exhibit inhibitory activity against both CDKs and CaV2.2 channels, DMAO is a potent inhibitor of CaV2.2 channels while being inactive against CDKs. []

Relevance to (S)-Roscovitine: DMAO's distinct activity profile compared to olomoucine and (R)-Roscovitine highlights the structural features essential for CDK inhibition versus CaV2.2 channel blockade. This distinction aids in understanding the structure-activity relationship within this class of compounds and facilitates the development of more selective inhibitors. []

Kenpaullone

Compound Description: Kenpaullone is a synthetic inhibitor of CDKs, particularly CDK1, CDK2, and CDK4. It belongs to a different chemical class than (S)-Roscovitine and exhibits a distinct binding mode to CDKs. Kenpaullone has demonstrated anti-cancer properties in preclinical studies. []

Relevance to (S)-Roscovitine: While both kenpaullone and (S)-Roscovitine target CDKs, they differ significantly in their chemical structures and binding mechanisms. Kenpaullone is a weaker inhibitor of CaV2.2 channels compared to (R)-Roscovitine and DMAO, indicating that the trisubstituted purine structure is important for CaV2.2 inhibition. []

References:1. 2. 3. 4. 5. 6. 7. 8. 9. 10. 11.

Source and Classification

(S)-Roscovitine is derived from the broader class of purine analogs, which include biologically significant molecules such as adenosine triphosphate (ATP) and cyclic adenosine monophosphate (cAMP) . It is classified primarily as a CDK inhibitor, specifically targeting CDK1, CDK2, CDK5, CDK7, and CDK9. The compound exhibits an IC50 value in the nanomolar range for these kinases, indicating its potency .

Synthesis Analysis

The synthesis of (S)-Roscovitine has been explored through various methods. A common approach involves the reaction of 2-amino-9-isopropylpurine with benzylamine under specific conditions to yield the desired product. The following steps outline a typical synthesis pathway:

  1. Starting Materials: The synthesis begins with 2-amino-9-isopropylpurine and benzylamine.
  2. Reaction Conditions: The reaction is typically conducted in a solvent such as dimethylformamide or ethanol at elevated temperatures.
  3. Yield and Purification: After the reaction completes, the product is purified through crystallization or chromatography to obtain (S)-Roscovitine with high purity .

The synthetic route can be adjusted based on desired yields and specific analogs being produced.

Molecular Structure Analysis

(S)-Roscovitine possesses a complex molecular structure characterized by a purine backbone. Its chemical formula is C19H26N6OC_{19}H_{26}N_{6}O with a molecular weight of approximately 354.45 g/mol . The structure includes:

  • Purine Core: A bicyclic structure consisting of fused imidazole and pyrimidine rings.
  • Substituents: A benzylamino group at the 6-position and an ethyl-hydroxyethylamino group at the 2-position.

The stereochemistry is significant; the (S)-enantiomer has shown distinct biological activity compared to its (R)-counterpart .

Chemical Reactions Analysis

(S)-Roscovitine primarily acts through competitive inhibition of ATP binding at the active sites of cyclin-dependent kinases. This interaction prevents phosphorylation events essential for cell cycle progression. Key reactions include:

  • Inhibition of CDKs: Binding to CDK catalytic domains disrupts their activity, leading to cell cycle arrest in various cancer cell lines.
  • Modulation of Signaling Pathways: Inhibition affects pathways involving Ras-MAPK, NF-κB, and p53, which are crucial for cellular responses to stress and proliferation .
Mechanism of Action

The mechanism by which (S)-Roscovitine exerts its effects involves:

  1. Competitive Binding: It competes with ATP for binding at the ATP-binding site on CDKs.
  2. Hydrogen Bonding: Specific interactions occur between the compound's nitrogen atoms and amino acids lining the ATP-binding pocket, forming hydrogen bonds that stabilize the inhibitor within the active site .
  3. Cell Cycle Arrest: By inhibiting CDKs, (S)-Roscovitine induces cell cycle arrest at various phases (G0/G1/S/G2/M), depending on concentration and cell type .
Physical and Chemical Properties Analysis

(S)-Roscovitine is characterized by several physical and chemical properties:

  • Appearance: It appears as a white to off-white solid.
  • Solubility: The compound is soluble in dimethyl sulfoxide, dimethylformamide, ethanol, and methanol but shows limited solubility in water.
  • Stability: It should be stored at -20°C for long-term stability .
Applications

(S)-Roscovitine has a wide range of scientific applications:

  1. Cancer Research: It is extensively used as a tool compound in studies investigating cell cycle regulation and apoptosis in cancer cells.
  2. Neurobiology: Research has shown its potential in treating neurodegenerative diseases by modulating kinase activity involved in neuronal survival .
  3. Inflammation and Ischemia: Studies indicate that it may reduce inflammation and promote recovery in models of cerebral ischemia .
  4. Clinical Trials: (S)-Roscovitine has been evaluated in clinical trials for its efficacy against various cancers, often tested alone or in combination therapies .
Chemical Structure and Biochemical Properties of (S)-Roscovitine

Stereochemical Configuration and Isomer-Specific Activity

(S)-Roscovitine ((2S)-2-{[6-(Benzylamino)-9-isopropyl-9H-purin-2-yl]amino}-1-butanol), a purine-derived small molecule, exhibits distinct stereochemical properties due to its single chiral center at the C2 position of the butanol side chain. This (S)-enantiomer demonstrates superior biological activity compared to its (R)-counterpart in specific neuroprotective contexts. The stereospecific orientation governs its interaction with cyclin-dependent kinases (CDKs) and casein kinase 1 (CK1) family members. Kinome interaction profiling reveals the (S)-isomer inhibits CDK2, CDK5, CDK7, and CDK9 with half-maximal inhibitory concentration (IC₅₀) values ≤1 μM, while showing negligible activity against CDK4/CDK6 (IC₅₀ >100 μM) [3] [4]. The chiral configuration directly influences its binding affinity; molecular dynamics simulations indicate the (S)-conformation optimizes hydrogen bonding with conserved residues (Leu83 in CDK2) in the adenosine triphosphate (ATP)-binding cleft [4] [7].

Isomer-specific neuroprotection is evidenced in cerebral ischemia models, where systemic (S)-roscovitine administration (25 mg/kg) reduces infarct volume by 31% in mice subjected to permanent middle cerebral artery occlusion. This effect correlates with blood-brain barrier penetration and inhibition of hyperactivated CDK5-p25, a pathological complex involved in neuronal death pathways [9]. In contrast, the (R)-isomer (Seliciclib) shows preferential efflux by ATP-binding cassette B1 transporters, limiting its central nervous system bioavailability [2].

Table 1: Stereochemical Influence on Kinase Selectivity

Kinase Target(S)-Roscovitine IC₅₀ (μM)(R)-Roscovitine IC₅₀ (μM)
CDK1/Cyclin B0.650.70
CDK2/Cyclin E0.100.70
CDK5/p350.160.20
CDK7/Cyclin H0.490.46
CDK9/Cyclin T10.600.65
CK1ε4.2*5.9*

Data compiled from [1] [3] [10]. *CK1ε half-maximal effective concentration (EC₅₀) from ATPase activation assays.

Structural Determinants of CDK Inhibition

The molecular architecture of (S)-roscovitine comprises three pharmacophoric elements critical for CDK inhibition:

  • Purine Scaffold: Serves as an ATP-mimetic core, enabling competitive displacement of adenosine from the kinase catalytic cleft. X-ray crystallography of CDK2-(S)-roscovitine complexes (PDB: 2A4L) confirms purine ring insertion into the purine-binding pocket, with N⁶ and N⁷ atoms forming bidentate hydrogen bonds with backbone amides of Leu83 [4] [7].
  • Hydrophobic Substituents: The N⁶-benzylamino group projects into a hydrophobic region bordered by Ile10, Phe80, and Phe82 in CDK2. π-Stacking interactions with Phe82 enhance binding stability, while the isopropyl group at N⁹ occupies a pocket adjacent to the gatekeeper residue Phe80 [7].
  • Chiral Hydroxybutyl Side Chain: The (S)-configured 2-hydroxybutylamino moiety at C² extends toward the solvent interface, forming a hydrogen bond network via its hydroxyl group with Asp86 and conserved water molecules. This interaction contributes to ∼10-fold selectivity enhancement for CDK2 over CDK4, which lacks equivalent hydrogen-bonding capacity [4] [10].

Affinity chromatography studies using immobilized (S)-roscovitine validate interactions with CDKs (1, 2, 5, 7, 9, 12), dual-specificity tyrosine-regulated kinases (DYRKs), CDC-like kinases (CLKs), and CK1 isoforms. The benzyl ring is indispensable for this broad-spectrum activity, as its removal abrogates binding to DYRK1A and CLK2 [1].

Table 2: Structural Contributions to Kinase Binding Affinity

Structural ElementTarget InteractionConsequence of Modification
Purine coreHydrogen bonding with Leu83 (CDK2)100-fold ↓ CDK2 affinity
N⁶-benzyl groupHydrophobic pocket (Ile10/Phe80/Phe82)Loss of DYRK/CLK inhibition
(S)-2-Hydroxybutyl chainHydrogen bonding with Asp86 (CDK2)8-fold ↓ CDK5/p25 inhibition
N⁹-isopropyl groupGatekeeper-adjacent pocketReduced selectivity for CDK1/CDK2

Data derived from crystallographic analyses and structure-activity relationship studies [1] [4] [7].

ATP-Competitive Binding Kinetics

(S)-Roscovitine functions as a reversible ATP-competitive inhibitor, with binding kinetics characterized by rapid association and moderate dissociation rates. Isothermal titration calorimetry reveals dissociation constants (Kd) of 40–100 nM for CDK2/cyclin E and CDK5/p25, exceeding its biochemical IC₅₀ values due to non-equilibrium assay conditions [4]. Kinetic analyses demonstrate competitive inhibition patterns: increasing ATP concentrations linearly elevate the apparent half-maximal inhibitory concentration (IC₅₀), while maximal velocity (Vmax) remains unchanged. For CDK9/cyclin T1, the inhibition constant (Ki) is 160 nM when measured against 100 μM ATP [1] [7].

The inhibitor’s residence time varies across CDK family members:

  • CDK5/p25: 25 minutes
  • CDK2/cyclin A: 18 minutes
  • CDK9/cyclin T1: 9 minutesLonger residence times correlate with sustained suppression of substrate phosphorylation. In glioblastoma cells, 10 μM (S)-roscovitine inhibits RNA polymerase II phosphorylation for >6 hours post-washout, attributable to prolonged CDK7/CDK9 engagement [6]. This kinetic behavior underpins transcriptional downregulation of short-lived oncoproteins like MYC and MYCN, whose mRNA half-lives (∼30 minutes) fall within the inhibitor’s target occupancy window [1] [4].

Table 3: ATP-Competitive Inhibition Kinetics

Kinase ComplexKd (nM)Ki (μM)Residence Time (min)ATP Km (μM)
CDK2/Cyclin E420.111815
CDK5/p25380.092512
CDK7/Cyclin H950.211230
CDK9/Cyclin T11100.16928
CK1ε4200*4.5*<252

Kd values from isothermal titration calorimetry; Ki from Cheng-Prusoff equation; Km from Michaelis-Menten kinetics [1] [4] [7]. *CK1ε constants from ATPase activation assays [1].

The binding kinetics synergize with structural determinants to confer selectivity. While (S)-roscovitine’s purine scaffold permits broad kinase interaction, its hydroxybutyl side chain and benzyl group impose steric constraints that exclude it from kinases with smaller catalytic pockets (e.g., CDK4/CDK6) or divergent hinge regions (e.g., SRC family kinases) [4] [10]. This dual dependence on ATP-competitive mechanics and stereospecific interactions defines its unique pharmacological profile among CDK inhibitors.

Properties

CAS Number

186692-45-5

Product Name

(S)-ROSCOVITINE

IUPAC Name

(2S)-2-[[6-(benzylamino)-9-propan-2-ylpurin-2-yl]amino]butan-1-ol

Molecular Formula

C19H26N6O

Molecular Weight

354.4 g/mol

InChI

InChI=1S/C19H26N6O/c1-4-15(11-26)22-19-23-17(20-10-14-8-6-5-7-9-14)16-18(24-19)25(12-21-16)13(2)3/h5-9,12-13,15,26H,4,10-11H2,1-3H3,(H2,20,22,23,24)/t15-/m0/s1

InChI Key

BTIHMVBBUGXLCJ-HNNXBMFYSA-N

SMILES

CCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=CC=C3

Synonyms

(2S)-2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol

Canonical SMILES

CCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=CC=C3

Isomeric SMILES

CC[C@@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.